molecular formula C11H8F6O2 B1354374 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one CAS No. 731-00-0

4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one

Cat. No.: B1354374
CAS No.: 731-00-0
M. Wt: 286.17 g/mol
InChI Key: VRLJBWKYHRJXGK-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one is a compound that features prominently in the field of organic chemistry due to its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one typically involves the reaction of trifluoromethyl ketones with phenyl-substituted reagents under controlled conditions. One common method includes the reaction of trifluoroacetophenone with trifluoromethylating agents in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and reagent concentrations are meticulously controlled to optimize yield and purity. The use of catalysts and advanced purification techniques like recrystallization and chromatography are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted derivatives depending on the specific reagents and conditions employed .

Scientific Research Applications

4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one is unique due to the presence of both trifluoromethyl and hydroxy groups, which confer distinct reactivity and potential for diverse applications. Its structural features make it a valuable compound in synthetic chemistry and various research fields .

Properties

IUPAC Name

4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)9(19,11(15,16)17)6-8(18)7-4-2-1-3-5-7/h1-5,19H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLJBWKYHRJXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473844
Record name 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731-00-0
Record name 4,4,4-Trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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